molecular formula C22H23NO3 B11394648 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11394648
M. Wt: 349.4 g/mol
InChI Key: LGLIMXNFCHHIKW-UHFFFAOYSA-N
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Description

The compound 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine core. Key structural features include:

  • 3-Benzyl substituent: A phenylmethyl group at position 3, contributing aromatic interactions and moderate lipophilicity.
  • 10-Methyl group: A small alkyl substituent on the chromene moiety, likely influencing steric and electronic properties.
  • 6-Propyl substituent: A linear aliphatic chain at position 6, which may enhance solubility compared to bulkier aromatic groups.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-benzyl-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H23NO3/c1-3-7-17-11-20(24)26-22-15(2)21-18(10-19(17)22)13-23(14-25-21)12-16-8-5-4-6-9-16/h4-6,8-11H,3,7,12-14H2,1-2H3

InChI Key

LGLIMXNFCHHIKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a benzyl-substituted chromene with a suitable oxazinone precursor can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce large quantities of the compound with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Core Structural Similarities and Substitution Patterns

The chromeno[6,7-e][1,3]oxazin-8-one core is conserved across all analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name 3-Substituent 6-Substituent Key Modifications vs. Target Compound
3-Benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one (Target) Benzyl Propyl Reference compound with balanced lipophilicity.
3-(4-Chlorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one 4-Chlorobenzyl Phenyl Increased lipophilicity (Cl) and aromatic bulk (Ph).
3-[2-(3-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one 2-(3-Fluorophenyl)ethyl Phenyl Extended aliphatic-fluorinated chain; enhanced metabolic stability.

Physicochemical Properties

Calculated properties from and inferred data for the target compound highlight trends:

Property Target Compound (Estimated) 3-(4-Chlorobenzyl)-6-Phenyl 3-[2-(3-F-Ph)ethyl]-6-Ph
Molecular Weight ~420–440 g/mol Not reported 432.45 g/mol
H-Bond Acceptors 3 3 3
H-Bond Donors 0 0 0
LogD (pH 5.5) ~2.8–3.2 Likely higher (Cl substituent) 3.21

Key Observations :

  • The 6-propyl group in the target compound likely reduces LogD compared to phenyl-substituted analogs (), improving aqueous solubility.
  • The 3-benzyl group offers intermediate lipophilicity between 4-chlorobenzyl (more lipophilic) and fluorophenyl ethyl (polar due to fluorine) .

Research Implications and Gaps

  • Biological Activity: No direct data are available for the target compound. However, fluorinated () and chlorinated () analogs may exhibit enhanced target binding or metabolic stability, warranting further study.
  • Solubility vs. Bioactivity : The target’s 6-propyl group could balance solubility and steric effects, but its impact on receptor interactions remains untested.

Biological Activity

3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H24ClNO3C_{23}H_{24}ClNO_3, with a molecular weight of 397.9 g/mol. The structure includes a chromeno-oxazinone core, which is significant in determining its biological interactions.

PropertyValue
Molecular FormulaC23H24ClNO3
Molecular Weight397.9 g/mol
IUPAC NameThis compound
InChI KeyYYZDEABWICPWEV-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with various biological targets such as enzymes and receptors. These interactions can lead to modulation of critical biological pathways, which may result in therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Benzimidazole derivatives , which share structural similarities, have shown significant antibacterial and antifungal activities against various pathogens including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were often lower than those of standard antibiotics like ampicillin and chloramphenicol .

Anticancer Activity

Research into related compounds suggests potential anticancer activity. Derivatives with similar frameworks have been reported to inhibit microtubule assembly and act as competitive inhibitors of tubulin binding sites. This mechanism is crucial in cancer treatment as it disrupts cell division processes .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds demonstrated MIC values as low as 2 μg/ml against resistant strains .
  • Anticancer Research : Another investigation focused on the antimitotic effects of related compounds that inhibit tubulin polymerization. These findings suggest that structural modifications can enhance the efficacy of these compounds in cancer therapy .

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